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molecular formula C12H16O2 B1581476 4-Pentylbenzoic acid CAS No. 26311-45-5

4-Pentylbenzoic acid

Cat. No. B1581476
M. Wt: 192.25 g/mol
InChI Key: CWYNKKGQJYAHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05578242

Procedure details

The experimental procedure was as described for the preparation of e.g. compound 2 (i.e. pour the lithium salt onto cardice and acidify). A white solid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S[C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)CCC.[Li]>>[CH2:8]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1)[CH2:7][CH2:6][CH2:14][CH3:13] |^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid was obtained

Outcomes

Product
Name
Type
Smiles
C(CCCC)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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